![molecular formula C13H14O4S B14410419 3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid CAS No. 85163-63-9](/img/structure/B14410419.png)
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid is an organic compound characterized by the presence of a naphthalene ring attached to a propane-1-sulfonic acid moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid typically involves the reaction of naphthol with 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of naphthol attacks the carbon atom bearing the chlorine atom, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. The sulfonic acid group can interact with proteins and enzymes, modulating their activity and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar structure but with a diol group instead of a sulfonic acid group.
3-(Naphthalen-1-yloxy)propanoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: A more complex structure with additional functional groups.
Uniqueness
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid is unique due to the presence of both a naphthalene ring and a sulfonic acid group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85163-63-9 |
|---|---|
Molekularformel |
C13H14O4S |
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
3-naphthalen-1-yloxypropane-1-sulfonic acid |
InChI |
InChI=1S/C13H14O4S/c14-18(15,16)10-4-9-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,14,15,16) |
InChI-Schlüssel |
BPSNYKMWWRVYLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)

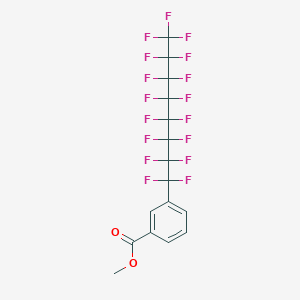
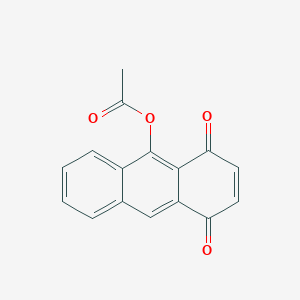
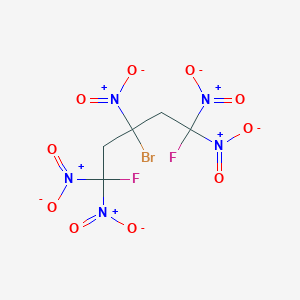
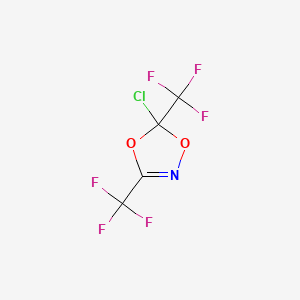

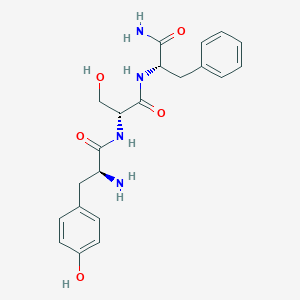
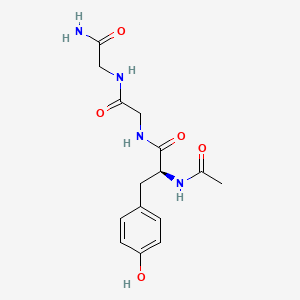
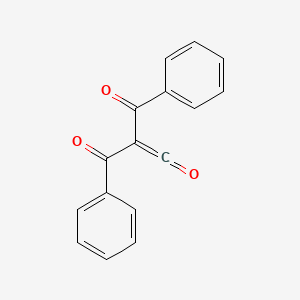
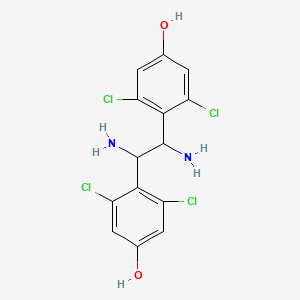
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

